Cas no 1000342-72-2 (3-Bromo-4-methyl-5-azaindole)
3-Bromo-4-methyl-5-azaindole Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
- 3-Bromo-4-methyl-5-azaindole
- 1000342-72-2
- 1H-PYRROLO[3,2-C]PYRIDINE, 3-BROMO-4-METHYL-
- DTXSID10646751
- AKOS017343781
- DB-204327
- CS-0366049
- G82718
-
- MDL: MFCD09749964
- Inchi: 1S/C8H7BrN2/c1-5-8-6(9)4-11-7(8)2-3-10-5/h2-4,11H,1H3
- InChI Key: UBMRHTWKYONRMN-UHFFFAOYSA-N
- SMILES: BrC1=CNC2C=CN=C(C)C=21
Computed Properties
- Exact Mass: 209.97931
- Monoisotopic Mass: 209.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68
3-Bromo-4-methyl-5-azaindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190239-1g |
3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine |
1000342-72-2 | 95% | 1g |
$770.00 | 2023-09-04 | |
| Chemenu | CM149526-1g |
3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine |
1000342-72-2 | 95% | 1g |
$720 | 2021-06-09 | |
| TRC | B808785-1mg |
3-Bromo-4-methyl-5-azaindole |
1000342-72-2 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B808785-2mg |
3-Bromo-4-methyl-5-azaindole |
1000342-72-2 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B808785-10mg |
3-Bromo-4-methyl-5-azaindole |
1000342-72-2 | 10mg |
$ 80.00 | 2022-06-06 | ||
| Ambeed | A263058-100mg |
3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine |
1000342-72-2 | 95% | 100mg |
$132.0 | 2024-04-26 | |
| Ambeed | A263058-250mg |
3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine |
1000342-72-2 | 95% | 250mg |
$223.0 | 2024-04-26 | |
| Ambeed | A263058-1g |
3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine |
1000342-72-2 | 95% | 1g |
$600.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9634-100mg |
3-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine |
1000342-72-2 | 95% | 100mg |
¥936.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9634-250mg |
3-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine |
1000342-72-2 | 95% | 250mg |
¥1253.0 | 2024-04-26 |
3-Bromo-4-methyl-5-azaindole Suppliers
3-Bromo-4-methyl-5-azaindole Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-Bromo-4-methyl-5-azaindole
3-Bromo-4-methyl-5-azaindole: A Comprehensive Overview
3-Bromo-4-methyl-5-azaindole, also known by its CAS number 1000342-72-2, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of azaindoles, which are derivatives of indole with a nitrogen atom replacing one of the carbon atoms in the bicyclic structure. The presence of a bromine atom at the 3-position and a methyl group at the 4-position introduces unique electronic and steric properties, making it a versatile building block for various applications.
The synthesis of 3-Bromo-4-methyl-5-azaindole typically involves multi-step processes that often start with the preparation of indole derivatives. Recent advancements in catalytic methods and microwave-assisted synthesis have enabled more efficient and selective routes to this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the bromine substituent at the 3-position, while the methyl group is often introduced via alkylation or Friedel-Crafts acylation.
One of the most promising applications of 3-Bromo-4-methyl-5-azaindole lies in its use as a precursor for drug discovery. The azaindole scaffold is known for its ability to modulate various biological targets, including kinases, proteases, and ion channels. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against cancer-related kinases such as Aurora kinase and CDKs. For example, a study published in the Nature Communications journal highlighted how a derivative of 3-Bromo-4-methyl-5-azaindole effectively inhibited the growth of melanoma cells by targeting the MAPK signaling pathway.
In addition to its role in drug discovery, 3-Bromo-4-methyl-5-azaindole has found applications in materials science. Its nitrogen-rich heterocyclic structure makes it an attractive candidate for use in coordination polymers and metalloorganic frameworks (MOFs). Researchers have exploited its ability to coordinate with metal ions such as copper and zinc to create porous materials with potential applications in gas storage and catalysis. A recent study in Chemistry of Materials reported on a MOF derived from this compound that exhibited exceptional adsorption capacity for carbon dioxide.
The electronic properties of 3-Bromo-4-methyl-5-Azaindole also make it a valuable component in organic electronics. Its conjugated π-system facilitates charge transport, which is essential for applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Scientists have incorporated this compound into donor materials for OPVs, achieving improved power conversion efficiencies due to its ability to absorb sunlight across a broad spectrum.
The steric and electronic tunability of 3-Bromo-Azaindole derivatives has also made them valuable tools in asymmetric catalysis. By modifying substituents at different positions on the azaindole ring, chemists can design catalysts with high enantioselectivity for various organic transformations. A notable example is the use of these compounds as ligands in palladium-catalyzed cross-couplings, where they have been shown to enhance both reaction rates and stereoselectivity.
In conclusion, CAS No 1000342722, or 3-Bromo-Azaindole, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties continue to drive innovative research into new materials, drugs, and electronic devices. As advancements in synthetic methods and characterization techniques unfold, we can expect even more groundbreaking discoveries involving this fascinating molecule.
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